molecular formula C7H3BrClNO4 B6266808 2-bromo-4-chloro-5-nitrobenzoic acid CAS No. 2091549-73-2

2-bromo-4-chloro-5-nitrobenzoic acid

Cat. No.: B6266808
CAS No.: 2091549-73-2
M. Wt: 280.5
InChI Key:
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Description

2-Bromo-4-chloro-5-nitrobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C7H3BrClNO4. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the benzene ring, along with a carboxylic acid functional group. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: The compound can be synthesized by the direct halogenation of benzoic acid derivatives. This involves the sequential addition of bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions.

  • Nitration: The nitration step is typically performed using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as a nitrating mixture. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the compound is often produced through a multi-step synthesis involving the following:

  • Bromination: Starting with benzoic acid, bromination is performed using bromine in the presence of a catalyst.

  • Chlorination: The brominated product undergoes chlorination using chlorine gas or a chlorine donor in the presence of a catalyst.

  • Nitration: Finally, the chlorinated product is nitrated using a nitrating mixture to introduce the nitro group.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidizing conditions.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution Reactions: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions (OH-) or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).

  • Substitution: Sodium hydroxide (NaOH) for hydroxide ion substitution or alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O).

  • Reduction: 2-Bromo-4-chloro-5-aminobenzoic acid.

  • Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-chloro-5-nitrobenzoic acid is utilized in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

  • Medicine: It is employed in the development of new drugs, particularly in the field of antimicrobial and anticancer agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-4-chloro-5-nitrobenzoic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the bromine atom.

  • 2-Bromo-5-nitrobenzoic acid: Similar structure but lacks the chlorine atom.

  • 2-Bromo-4-chlorobenzoic acid: Similar structure but lacks the nitro group.

Uniqueness: 2-Bromo-4-chloro-5-nitrobenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and biological activity compared to compounds with only one halogen substituent.

Properties

CAS No.

2091549-73-2

Molecular Formula

C7H3BrClNO4

Molecular Weight

280.5

Purity

95

Origin of Product

United States

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